Product packaging for Ac-dl-phe(2-f)-oet(Cat. No.:CAS No. 457654-50-1)

Ac-dl-phe(2-f)-oet

Cat. No.: B3041998
CAS No.: 457654-50-1
M. Wt: 253.27 g/mol
InChI Key: XTKKWHICKDPYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-dl-phe(2-f)-oet is a useful research compound. Its molecular formula is C13H16FNO3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16FNO3 B3041998 Ac-dl-phe(2-f)-oet CAS No. 457654-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetamido-3-(2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-6-4-5-7-11(10)14/h4-7,12H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKKWHICKDPYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rationale for Fluorine Incorporation in Alpha Amino Acid Derivatives

The substitution of hydrogen with fluorine in amino acids is a key strategy in medicinal chemistry and protein engineering. nih.goviris-biotech.de The unique properties of the fluorine atom—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the biological and physical characteristics of the parent molecule. princeton.edu

Incorporating fluorine can lead to:

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of peptides containing these modified residues. nih.govlifetein.com

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences. princeton.edu This can influence protein folding, protein-protein interactions, and membrane permeability. nih.govnih.gov

Probes for Mechanistic Studies: The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to probe protein structure and dynamics in a way that is not possible with natural amino acids. nih.gov Additionally, the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging, enabling the tracking of molecules in vivo. nih.gov

Fluorinated aromatic amino acids, such as 2-fluorophenylalanine, are particularly useful as they can significantly alter the spectral characteristics of peptides and their propensity to form specific secondary structures like helices. The introduction of fluorine is a deliberate modification aimed at improving the properties of peptides for therapeutic or research applications. iris-biotech.deresearchgate.net

Significance of N Terminal Acetylation and C Terminal Esterification in Peptide Mimicry and Protection

Beyond side-chain modifications, the termini of amino acids and peptides are critical targets for chemical alteration. Ac-dl-Phe(2-F)-OEt features two such modifications: an N-terminal acetyl group and a C-terminal ethyl ester.

N-Terminal Acetylation: The addition of an acetyl group (–COCH₃) to the N-terminal amine is a common and impactful modification. lifetein.com Its primary roles include:

Neutralizing Charge: Acetylation removes the positive charge from the N-terminal amino group at physiological pH. lifetein.comjpt.com This can reduce electrostatic repulsion with lipid bilayers, potentially enhancing membrane permeability. lifetein.comcreative-peptides.com

Mimicking Native Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. lifetein.com Synthetic acetylation thus creates a closer mimic of the native protein structure, which can be crucial for biological activity. creative-peptides.comlifetein.com

Increasing Proteolytic Resistance: The acetyl cap blocks degradation by aminopeptidases, a class of exopeptidases that cleave peptides from the N-terminus, thereby extending the molecule's stability. jpt.comcreative-peptides.com

Positioning of Ac Dl Phe 2 F Oet Within the Landscape of Racemic Fluorinated Phenylalanine Analogues

Ac-dl-Phe(2-F)-OEt is a specific analogue within the broader family of fluorinated phenylalanines. Its defining features are the racemic nature of the alpha-carbon, the ortho (2-position) placement of the fluorine on the phenyl ring, and the specific N- and C-terminal modifications.

Racemic Nature (dl-): The designation "dl-" indicates that the compound is a mixture of both the D- and L-enantiomers. While biological systems almost exclusively use L-amino acids, the synthesis of racemic mixtures can be more straightforward. researchgate.net The presence of the D-isomer can sometimes confer unique properties, such as increased resistance to proteolysis, as proteases are typically specific for L-amino acids.

2-Fluoro Substitution: The position of the fluorine atom on the phenyl ring is critical. 2-Fluorophenylalanine is a non-proteinogenic alpha-amino acid where a hydrogen at the ortho position is replaced by fluorine. nih.govnih.gov The synthesis of specifically positioned fluorinated phenylalanines, including the 2-fluoro isomer, is an active area of research, with various methods developed for their preparation. nih.govresearchgate.netbeilstein-journals.org These isomers are valuable as building blocks for creating peptides with altered conformations and binding affinities. researchgate.net

Combined Modifications: this compound combines the features of N-acetylation, C-terminal esterification, and 2-fluorination. This multi-component modification strategy aims to create a stable, membrane-permeable building block for use in peptide synthesis or as a standalone research chemical. chemicalbook.comnih.gov It serves as a versatile intermediate for constructing more complex molecules where the specific properties conferred by each modification are desired. chemicalbook.com

The table below provides predicted and known properties for this compound and its close structural relatives, highlighting the subtle differences imparted by the specific ester group or fluorine position.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Predicted Boiling Point (°C)Predicted Density (g/cm³)
This compound457654-50-1C13H16FNO3253.27402.8 ± 35.01.157 ± 0.06
Ac-dl-Phe(2-F)-OMe151073-66-4C12H14FNO3239.24--
Ac-dl-Phe(4-F)-OEt457654-53-4C13H16FNO3253.27--

Historical Trajectories and Foundational Studies in Modified Amino Acid Chemistry

Regioselective Ortho-Fluorination Strategies for Phenylalanine Derivatives

Introducing fluorine at the ortho position of an aromatic ring, especially on a complex molecule like phenylalanine, presents a significant synthetic challenge due to potential competing reactions and difficulties in achieving high regioselectivity. Several strategies have been developed for the fluorination of aromatic systems and amino acid derivatives.

Electrophilic fluorination typically employs reagents that deliver an "F⁺" equivalent, such as Selectfluor® (N-fluorobenzenesulfonimide, NFSI) or related N-fluoro compounds beilstein-journals.orgnih.govrsc.org. While direct electrophilic fluorination of phenylalanine can lead to a mixture of para, ortho, and meta isomers, with the para product often predominating and separation being difficult oup.com, strategies involving directing groups or specific substrate modifications can enhance ortho-selectivity. For instance, the use of a temporary directing group on the amino or carboxyl functionality can guide electrophilic attack to the ortho position of the phenyl ring nih.govacs.org. However, direct ortho-fluorination of the phenylalanine phenyl ring via electrophilic attack without such directing strategies is generally less efficient and selective compared to other methods. Research into the fluorination of phenylalanine derivatives has shown that while direct electrophilic fluorination can occur, achieving high ortho-selectivity on the unprotected amino acid is challenging oup.com.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) anion (e.g., from KF, CsF, or tetrabutylammonium (B224687) fluoride, TBAF) researchgate.netacs.orgnih.gov. For aromatic systems, this often requires activation by electron-withdrawing groups or the presence of a good leaving group (e.g., nitro, halogen, or a diazonium salt) in conjunction with nucleophilic aromatic substitution (SNAr) beilstein-journals.orgnih.govgoogle.com. Alternatively, metal-catalyzed reactions, such as those involving copper or palladium, can facilitate nucleophilic fluorination using fluoride sources on aryl halides, triflates, or organometallic precursors like stannanes beilstein-journals.orgresearchgate.netnih.govgoogle.com. The synthesis of radiolabeled [18F]fluorophenylalanines often employs these nucleophilic strategies, utilizing precursors like iodonium (B1229267) salts or stannanes researchgate.netnih.govgoogle.com. While effective for introducing fluorine, achieving ortho-selectivity via nucleophilic displacement on a standard phenylalanine derivative would necessitate pre-functionalization to install a suitable leaving group at the ortho position, which adds synthetic steps.

Transition metal catalysis, particularly palladium catalysis, has emerged as a powerful tool for achieving regioselective C–H functionalization, including fluorination acs.orgfigshare.comresearchgate.netacs.orgbeilstein-journals.orgresearchgate.net. Palladium-catalyzed C–H activation, often directed by a chelating group, allows for the selective introduction of fluorine at specific positions on aromatic or aliphatic carbons.

For ortho-fluorination of aromatic rings, methods employing palladium catalysts with directing groups have shown significant promise nih.govacs.orggoogle.comresearchgate.net. For instance, oxalyl amide-protected benzylamines have been successfully ortho-fluorinated using palladium catalysis with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) nih.govacs.org. These methods often utilize readily available directing groups that can be installed and removed easily. Similarly, palladium-catalyzed C(sp3)–H fluorination of amino acid derivatives has been reported, often achieving anti-β-fluorination with high diastereoselectivity using directing groups like 2-(pyridin-2-yl)isopropylamine (PIP) acs.orgbeilstein-journals.orgnih.gov. While these specific examples might not directly target the ortho position of the phenyl ring of phenylalanine, the principles of palladium-catalyzed C–H activation and directed fluorination are highly relevant. Adapting these strategies to phenylalanine derivatives, potentially by installing a suitable directing group on the amino or carboxyl function, could enable regioselective ortho-fluorination.

Table 2.1.1: Palladium-Catalyzed ortho-Selective C–H Fluorination Examples

Catalyst/Ligand SystemFluorine SourceDirecting GroupSubstrate ClassTypical YieldsSelectivityReference
Pd(OAc)2 / Oxalyl amideNFSIOxalyl amideBenzylamines60-90%ortho nih.govacs.org
Pd(TFA)2 / Quinoline-based ligandSelectfluorAmideAmino acid derivativesModerate-Excellentβ-C(sp3)–H nih.gov
Pd(OAc)2 / PIPSelectfluorPIPAmino acid derivativesGoodβ-C(sp3)–H acs.orgbeilstein-journals.org

N-Acetylation Protocols for Alpha-Amino Groups

The selective acetylation of the α-amino group of phenylalanine derivatives is a crucial step in forming this compound. This transformation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride nih.govresearchgate.net.

To ensure selective acetylation of the α-amino group over potential side-chain amino groups (if present in related analogues), careful control of reaction conditions is paramount. Studies have demonstrated that performing the reaction at low temperatures (e.g., 0°C) and controlling the stoichiometry of the acetylating agent can favor the more accessible and reactive α-amino group nih.gov. The pH of the reaction medium can also influence selectivity, with near-neutral conditions often promoting α-acetylation nih.gov. Using acetic anhydride in a buffered aqueous solution or in an organic solvent with controlled addition is a common and effective method nih.govresearchgate.net.

Table 2.2.1: Selective Nα-Acetylation Methods

Acetylating AgentSolvent/ConditionsSelectivityNotesReference
Acetic Anhydride0°C, controlled stoichiometry, aqueous or organic solventNα-selectiveFavored by mild conditions and careful reagent addition. nih.govresearchgate.net
Acetyl ChlorideOrganic solventCan acetylate both α- and ε-amino groups if not controlled.Requires careful control for Nα-selectivity. nih.gov

O-Esterification Techniques for Carboxylic Acid Functionalities

The conversion of the carboxylic acid group of the fluorinated phenylalanine derivative to its ethyl ester is typically achieved through esterification reactions. The most common and widely applicable method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst pearson.comresearchgate.netorgsyn.orggoogle.combyjus.com.

Common acid catalysts include concentrated sulfuric acid (H2SO4) or anhydrous hydrogen chloride (HCl) gas researchgate.netorgsyn.orggoogle.com. The reaction is usually performed under reflux conditions to drive the equilibrium towards ester formation. To improve yields, the continuous removal of water formed during the reaction or the use of a large excess of ethanol can be employed google.com. Alternatively, thionyl chloride (SOCl2) can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol, often at lower temperatures researchgate.net. When performing esterification on amino acids, it is often beneficial to first form the hydrochloride salt of the amino group to prevent its reaction with the acetylating agent or catalyst researchgate.net.

Table 2.3.1: Esterification of Carboxylic Acids with Ethanol

MethodCatalyst/ReagentConditionsNotesReference
Fischer EsterificationH2SO4, HClReflux in excess ethanolAcid-catalyzed reaction, equilibrium driven by excess alcohol or water removal. Amino group protection/salt formation is often beneficial. pearson.comresearchgate.netorgsyn.orggoogle.com
Thionyl Chloride MethodSOCl2Ethanol, RT or mild heatingForms acyl chloride intermediate, highly reactive with alcohol. Can be performed at lower temperatures. researchgate.net
Other MethodsVariousVariousUse of orthoesters, isoureas, or carbodiimides with catalysts like DMAP can also be employed. researchgate.netorgsyn.org

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis offers a powerful strategy for accessing complex chiral molecules, including fluorinated amino acids, by combining the selectivity of enzymes with the versatility of chemical transformations acs.orgacs.orgchimia.chrug.nl. These approaches can provide high enantiomeric purity and operate under mild conditions.

For the synthesis of fluorinated amino acids, cascades involving enzymes like aldolases and phenylalanine ammonia (B1221849) lyases (PAL) have been developed acs.orgacs.org. For example, a three-step chemoenzymatic cascade can convert readily available aldehydes into chiral fluorinated aromatic α-amino acids. This process typically involves an aldol (B89426) reaction catalyzed by an aldolase, followed by a chemical decarboxylation, and finally, reductive amination using a PAL enzyme acs.orgacs.org. Such cascades can yield products with high enantiomeric excesses (up to >99%) acs.orgacs.org.

Enzymatic resolution of racemic mixtures or enantioselective synthesis of fluorinated precursors is also a viable strategy chimia.ch. For instance, enzymatic resolution of fluorinated amino acid amides or asymmetric hydrogenation of fluorinated dehydroamino acids can provide enantiomerically pure building blocks chimia.ch. While the target compound this compound is racemic (DL), understanding these chemoenzymatic routes is valuable as they highlight efficient methods for incorporating fluorine and creating chiral centers in related amino acid structures.

Table 2.4.1: Examples of Chemoenzymatic Synthesis of Fluorinated Amino Acids

Cascade/MethodologyKey Enzymes/Chemical StepsStarting MaterialsProduct TypeYield/SelectivityReference
Three-step Chemoenzymatic CascadeAldolase (e.g., NahE) → Chemical decarboxylation → Phenylalanine Ammonia Lyase (e.g., AvPAL)Aldehydes (including fluorinated benzaldehydes)Chiral fluorinated aromatic α-amino acidsUp to 92% conversion, >99% ee acs.orgacs.org
Enzymatic Resolution of AmidesStereoselective aminopeptidases/amidasesFluorinated α,α-disubstituted amino acid amidesOptically active fluorinated α-amino acidsee >99% chimia.ch
Asymmetric Hydrogenation of Dehydroamino AcidsTransition metal catalysts (e.g., Rh-based)Fluorinated dehydroamino acid derivativesEnantiomerically pure fluorinated amino acidsHigh ee chimia.ch
Palladium-catalyzed C–H fluorination of amino acidsPd catalyst, directing group, electrophilic fluorine source (e.g., Selectfluor)Amino acid derivatives (e.g., amides)β-fluorinated α-amino acidsGood yields, high diastereoselectivity acs.orgnih.gov

Compound List

This compound : N-Acetyl-DL-2-fluorophenylalanine ethyl ester

L-phenylalanine : L-Phenylalanine

DL-phenylalanine (B559549) : DL-Phenylalanine

2-fluorophenylalanine : 2-Fluorophenylalanine

4-[18F]fluorophenylalanine : 4-[18F]Fluorophenylalanine

L-4-borono-2-[18F]fluoro-phenylalanine : L-4-Borono-2-[18F]fluoro-phenylalanine

D-[18F]FBPA : D-[18F]Fluoro-Borono-Phenylalanine

[(18F)FEP] : [(18F)]Fluoroethyl-phenylalanine

L-[(18F)FEP] : L-[(18F)]Fluoroethyl-phenylalanine

D-[(18F)FEP] : D-[(18F)]Fluoroethyl-phenylalanine

Solid-Phase Organic Synthesis (SPOS) Adaptations for Fluorinated Residues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology for constructing peptides, offering efficiency and ease of automation. The process involves sequentially attaching protected amino acid building blocks to a solid support, typically a resin, allowing for the stepwise elongation of the peptide chain. The N-α-fluorenylmethyloxycarbonyl (Fmoc) / tert-butyloxycarbonyl (tBu) strategy is a widely adopted approach for SPPS, where the α-amino group is protected by Fmoc, which is removed under mild basic conditions, and side-chain functionalities are protected by acid-labile groups openaccessjournals.comrsc.orgsilantes.com.

Fluorinated amino acids, such as N-acetyl-dl-2-fluorophenylalanine ethyl ester (this compound) or its Fmoc-protected counterparts like Fmoc-D-Phe(2-F)-OH, serve as valuable building blocks for introducing fluorine atoms into peptides ontosight.ai. The incorporation of fluorine can significantly modulate a peptide's physicochemical properties, including increased metabolic stability, enhanced lipophilicity, altered binding affinities, and improved bioavailability ontosight.ainih.gov. These modifications are crucial for developing peptide-based therapeutics and probes for biological studies.

The incorporation of fluorinated phenylalanine residues into a growing peptide chain on a solid support generally follows standard SPPS protocols. This involves the activation of the carboxyl group of the incoming Fmoc-protected fluorinated amino acid and its subsequent coupling to the free amine terminus of the peptide chain attached to the resin ontosight.ainih.gov. While the general principles remain the same, adaptations may be necessary to optimize coupling efficiency and minimize side reactions, particularly with sterically hindered or electronically modified residues researchgate.netamericanpeptidesociety.orgbiotage.com. Challenges such as aggregation of the growing peptide chain, especially with longer sequences or hydrophobic residues, can also impact the efficiency of incorporating fluorinated amino acids vapourtec.comsigmaaldrich.com. Researchers employ strategies like increasing reagent concentrations, using double coupling steps, or employing specialized additives to overcome these hurdles and ensure successful chain elongation americanpeptidesociety.orgbiotage.com. Although specific instances of failed incorporation have been noted in particular experimental setups ucd.ie, the successful integration of various fluorinated phenylalanine derivatives into peptides via SPPS is well-documented, highlighting the adaptability of these methods ontosight.ainih.govresearchgate.net.

Chromatographic and Crystallization Techniques for Purity and Yield Optimization

Following solid-phase synthesis, the crude peptide product typically requires rigorous purification to remove unreacted starting materials, deletion sequences, truncated peptides, and other by-products, thereby ensuring the high purity necessary for biological applications and characterization openaccessjournals.comrsc.org.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective technique for purifying synthetic peptides, including those containing fluorinated amino acids rsc.orgacs.org. This method separates peptides based on their hydrophobicity by utilizing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an acidic modifier (e.g., trifluoroacetic acid or acetic acid) rsc.orgacs.orgmdpi.com. RP-HPLC can achieve high levels of purity, often exceeding 90%, and is instrumental in isolating the desired peptide from closely related impurities acs.org.

Other chromatographic techniques can also play a role. Chiral chromatography , employing chiral stationary phases, is essential for separating enantiomers if the synthesis or the target application requires stereochemical purity of the fluorinated amino acid residues or the final peptide mdpi.com. Techniques like Solid Phase Extraction (SPE) , often using specialized cartridges such as N-Alumina Sep-Pak (NASP), can also be employed for initial cleanup or purification steps snmjournals.org.

While crystallization is a powerful purification method for small molecules, its application to peptides can be challenging due to their size, complexity, and tendency to form amorphous solids or aggregates rather than well-defined crystals. However, for certain peptide fragments or derivatives, crystallization can be a viable option for achieving high purity mdpi.com.

The optimization of purification strategies is critical for maximizing both the yield and purity of the final peptide product. Careful selection of chromatographic conditions, including mobile phase composition, gradient profile, and column type, is paramount.

Table 1: Typical Outcomes of Peptide Purification via RP-HPLC

ParameterTypical Range/ValueNotes
Crude Peptide Yield85–92%Represents the yield of the peptide after cleavage from the resin and initial work-up.
Crude Peptide Purity>80%Purity of the peptide immediately after synthesis and before purification.
Purified Peptide YieldVariable (depends on purification efficiency)Target is to maximize recovery of the pure peptide.
Purified Peptide Purity>90%Achieved through optimized RP-HPLC, ensuring the absence of significant impurities.
Chromatographic MethodReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Utilizes non-polar stationary phase and polar mobile phase (e.g., water/acetonitrile gradient with TFA or acetic acid).

*Data synthesized from literature findings acs.org.

The successful integration of fluorinated amino acids like this compound into peptide sequences via SPOS, coupled with robust purification techniques, enables the generation of novel peptide materials with tailored properties for diverse applications in medicinal chemistry and beyond.

Intrinsic Racemic Nature of dl-Phenylalanine Scaffolds

The foundation of this compound is the amino acid phenylalanine. Phenylalanine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: L-phenylalanine and D-phenylalanine. wikipedia.orgresearchgate.net In standard organic synthesis, without the influence of a chiral catalyst or environment, the production of such molecules typically results in a racemic mixture—an equal 1:1 ratio of both enantiomers. wikipedia.org This is because the energetic barrier to form either enantiomer is identical, leading to a statistically equal distribution. The designation "dl" in dl-phenylalanine explicitly denotes this racemic nature. wikipedia.org

The physical and chemical properties of individual enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. libretexts.org This racemic nature presents a significant challenge in fields like pharmacology, where often only one enantiomer is biologically active or therapeutically desirable, while the other may be inactive or even cause adverse effects. Therefore, the resolution of these racemic mixtures into their constituent enantiomers is a crucial step.

Asymmetric Synthetic Approaches for Chiral Phenylalanine Derivatives

To overcome the formation of racemic mixtures, chemists have developed asymmetric synthesis methods that favor the production of one enantiomer over the other. These strategies are fundamental to producing enantiomerically pure phenylalanine derivatives, including fluorinated analogs. researchgate.netnih.govnih.gov

One prominent approach involves the use of chiral catalysts. For instance, nickel-catalyzed enantioconvergent cross-coupling reactions provide a versatile method for the asymmetric synthesis of protected unnatural α-amino acids. acs.org This technique can utilize readily available racemic starting materials and, through the influence of a chiral nickel complex, selectively produce one enantiomer in high yield and purity. acs.orgnih.gov Another powerful method is the asymmetric hydrogenation of prochiral dehydroamino acid derivatives using chiral rhodium complexes, which can yield fluorinated phenylalanine derivatives with high enantioselectivity.

Other strategies include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the reactant to guide the stereochemical outcome of a reaction. The Schöllkopf reagent, a chiral auxiliary, has been successfully used in the synthesis of various fluorinated phenylalanine derivatives. nih.gov Furthermore, visible light-promoted photoredox catalysis has emerged as a method for stereoselective C-radical addition to chiral imines, providing a pathway to unnatural α-amino acids. rsc.org

These asymmetric methods are crucial for accessing specific stereoisomers of complex molecules like this compound, bypassing the need for subsequent resolution of a racemic mixture. nih.gov

Enzyme-Catalyzed Enantioselective Resolution

Enzymes, being inherently chiral, are highly effective catalysts for discriminating between enantiomers. This property is widely exploited for the enantioselective resolution of racemic mixtures of amino acids and their derivatives.

Phenylalanine Ammonia-Lyase (PAL) is an enzyme that naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. nih.govturner-biocatalysis.comfrontiersin.orgfrontiersin.org This high stereospecificity for the L-enantiomer makes PAL a valuable tool for kinetic resolution. When a racemic mixture of a phenylalanine derivative is exposed to PAL, the enzyme selectively converts the L-enantiomer into the corresponding cinnamic acid derivative, leaving the D-enantiomer unreacted. turner-biocatalysis.comresearchgate.net

The reverse reaction, the addition of ammonia to a trans-cinnamic acid derivative, can be used to synthesize L-phenylalanine derivatives with excellent enantioselectivity. turner-biocatalysis.comfrontiersin.org This process is highly atom-economical and avoids the need for cofactors. turner-biocatalysis.com Researchers have engineered PAL variants to broaden their substrate scope, enabling the synthesis of various unnatural L-amino acids, including those with substitutions on the phenyl ring. nih.govresearchgate.netnovartis.com For instance, PALs have been successfully used for the amination of a variety of cinnamic acids to produce phenylalanine analogues. frontiersin.orgfrontiersin.org

It's noteworthy that while the primary reaction is highly stereoselective, a competing, non-stereoselective pathway has been observed that can generate both L- and D-phenylalanine derivatives. nih.gov The stereochemical course of the PAL-catalyzed deamination has been studied in detail, confirming that the elimination process is predominantly anti-periplanar.

While PALs are specific for L-enantiomers, other enzymes exhibit specificity for D-enantiomers. D-stereospecific amidohydrolases, for example, can selectively hydrolyze D-aminoacyl derivatives. nih.govnih.gov These enzymes have been identified in soil bacteria, such as Streptomyces species, and show strict specificity for derivatives like D-Phe-pNA. nih.gov

A key application of these enzymes is in the synthesis of dipeptides. A D-stereospecific amidohydrolase from a Streptomyces species has been shown to catalyze the formation of dipeptides in a one-pot reaction. nih.gov This enzyme preferentially uses D-aminoacyl derivatives as acyl donors and L-amino acids or their derivatives as acyl acceptors. Consequently, when a racemic mixture of an amino acid derivative is reacted with an L-amino acid derivative in the presence of this enzyme, a DL-configured dipeptide is synthesized. nih.govresearchgate.net This enzymatic approach provides a novel route for creating peptides containing D-amino acids, which can have unique biological properties. nih.gov

Analytical Chiral Separation of Enantiomers

Once a racemic or enantiomerically enriched mixture is synthesized, analytical methods are required to determine the enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. nih.govyakhak.org For amino acid derivatives like those of phenylalanine, several types of CSPs are effective.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized amino acid enantiomers. nih.govsigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar, zwitterionic compounds. sigmaaldrich.com

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are also widely used. yakhak.org The choice of the specific CSP, such as Chiralpak IA or Chiralcel OD-H, depends on the analyte's structure. For α-amino acid esters, amylose-based CSPs often show superior performance. yakhak.org The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which collectively create the basis for chiral recognition. yakhak.org

The development of two-dimensional HPLC (2D-LC) systems, which couple an achiral column to a chiral column, has further enhanced the ability to separate amino acid enantiomers in complex mixtures like dietary supplements. nih.gov

Below is a table summarizing common chiral stationary phases used for the separation of phenylalanine and its derivatives.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical AnalytesSeparation Principle
Macrocyclic GlycopeptideTeicoplaninUnderivatized amino acidsIonic interactions, hydrogen bonding, inclusion complexation
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)N-derivatized amino acid estersHydrogen bonding, π-π interactions, steric interactions
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Chiral amines and amino acid estersDipole-dipole, hydrogen bonding, steric interactions
ZwitterionicCinchona alkaloid-derivedFree amino acids, small peptidesDouble ion-pairing, electrostatic interactions

Role in Peptide and Protein Engineering

Strategic Incorporation into Peptide Chains

The introduction of Ac-dl-phe(2-f)-oet into peptide chains is a deliberate strategy to modulate their biological and physical properties. The N-acetyl and C-ethyl ester groups can serve as protecting groups in peptide synthesis or as modifications to mimic the peptide backbone termini. The presence of fluorine on the aromatic ring can lead to altered intermolecular interactions, such as dipole-dipole and hydrophobic interactions, which are crucial for the self-assembly and molecular recognition of peptides. nih.gov

For instance, the substitution of a native phenylalanine with 2-fluorophenylalanine can lead to changes in the dihedral angles (φ and ψ) of the peptide backbone, potentially favoring one secondary structure over another. msu.edu The steric bulk of the fluorine atom, although minimal, can also play a role in restricting the conformational freedom of the peptide chain. nih.gov

Table 1: Potential Effects of 2-Fluorophenylalanine Incorporation on Peptide Structure

Structural LevelPotential Influence of 2-Fluorophenylalanine
Secondary Structure - Alteration of α-helix and β-sheet propensities - Modification of turn structures
Tertiary Structure - Changes in the packing of hydrophobic cores - Perturbation of long-range interactions
Quaternary Structure - Modulation of protein-protein interfaces

This table presents potential effects based on the general understanding of fluorinated amino acid incorporation and may not be specific to this compound.

A significant advantage of incorporating fluorinated amino acids into peptides is the enhancement of their stability. nih.gov The carbon-fluorine bond is exceptionally strong, making the fluorinated aromatic ring less susceptible to chemical degradation. More importantly, the presence of the fluorine atom can sterically and electronically hinder the action of proteolytic enzymes. core.ac.uk

Proteases recognize and cleave specific peptide sequences. The altered conformation and electronic properties of a peptide containing 2-fluorophenylalanine can disrupt this recognition, leading to increased resistance to enzymatic degradation. nih.govcore.ac.uk This enhanced proteolytic stability is a highly desirable attribute for peptide-based therapeutics, as it can prolong their half-life in vivo.

Table 2: Factors Contributing to Enhanced Stability with 2-Fluorophenylalanine

Stability TypeContributing Factor
Thermal Stability - Altered hydrophobic interactions leading to more stable folded states
Chemical Stability - Strong C-F bond resists chemical modification
Proteolytic Resistance - Steric hindrance at the cleavage site - Altered electronic properties of the peptide bond

This table outlines general principles of how fluorinated phenylalanines can enhance peptide stability.

Design Principles for Peptidomimetics Incorporating Fluorinated Phenylalanine Residues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of fluorinated phenylalanine residues is a key strategy in the design of peptidomimetics. nih.gov The unique properties of fluorine allow for the fine-tuning of a peptide's conformation, receptor binding affinity, and metabolic stability. nih.gov

The design principles for such peptidomimetics often revolve around leveraging the steric and electronic effects of fluorine. For example, the introduction of 2-fluorophenylalanine can be used to enforce a specific bioactive conformation that is optimal for receptor binding. nih.gov The increased hydrophobicity of the fluorinated residue can also enhance membrane permeability, a crucial factor for the bioavailability of many drugs.

Utilization as Spectroscopic Probes for Macromolecular Interactions

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent spectroscopic probe for studying the structure, dynamics, and interactions of macromolecules. ucla.edu

¹⁹F NMR spectroscopy is a powerful tool for investigating protein structure and dynamics. ethz.chacs.org The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity. ucla.edu Since fluorine is not naturally present in biological systems, the incorporation of a fluorinated amino acid like 2-fluorophenylalanine provides a unique spectroscopic window with no background signal. ucla.edu

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. ucla.edu Therefore, changes in protein conformation, ligand binding, or protein-protein interactions can be monitored by observing changes in the ¹⁹F NMR spectrum. nih.govnih.gov This allows for the detailed characterization of molecular recognition events at a specific site within a protein.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons, such as free radicals. ethz.chnih.gov In the context of radical enzymes, which often utilize radical intermediates in their catalytic cycles, EPR can provide valuable insights into the reaction mechanism. researchgate.net

While not a direct application of this compound itself, the principles of using modified amino acids as probes extend to EPR. Site-directed spin labeling, where a stable radical (spin label) is introduced at a specific site, is a common approach. Although a fluorinated phenylalanine is not a radical, its incorporation can influence the electronic environment of a nearby radical center, which could be detected by EPR. The strong electronegativity of fluorine can perturb the distribution of spin density in a radical intermediate, leading to changes in the EPR spectrum.

Biochemical Interactions and Enzymatic Studies

Investigation of Enzyme Substrate Specificity and Recognition

Ac-dl-phe(2-f)-oet, as a derivative of phenylalanine, is a candidate for interaction with proteases that exhibit specificity for aromatic amino acids. Studies on analogous compounds, such as N-acetyl-DL-phenylalanine β-naphthyl ester, have shown them to be effective chromogenic substrates for enzymes like chymotrypsin (B1334515) and other microbial serine proteases. This suggests that this compound may also serve as a substrate for these enzymes, with the rate of hydrolysis being a key indicator of enzyme recognition and catalytic efficiency.

The stereochemistry of the compound plays a crucial role in its enzymatic recognition. As a racemic mixture (DL form), this compound contains both the D- and L-enantiomers. It is well-established that many proteases, particularly those of the serine protease family, exhibit a high degree of stereoselectivity, preferentially hydrolyzing the L-isomer of amino acid esters. This enzymatic resolution has been demonstrated with N-acetyl-D,L-phenylalanine methyl ester, where a microbial serine proteinase selectively converted the L-ester to N-acetyl-L-phenylalanine, leaving the D-ester intact. It is therefore highly probable that a similar selective hydrolysis of the L-enantiomer of this compound would be observed in the presence of such enzymes.

While primarily considered a substrate, the potential for this compound to act as an enzyme inhibitor cannot be disregarded. The structural modifications, particularly the fluorine substitution on the phenyl ring, could influence its binding to the active site of an enzyme and potentially lead to competitive inhibition. In such a scenario, the compound would compete with the natural substrate for binding to the enzyme's active site, thereby reducing the enzyme's catalytic activity. The kinetics of such inhibition would need to be determined to understand the mechanism and potency of the inhibitory effect.

Studies of Amino Acid Transport Systems

The transport of amino acids across cell membranes is a critical process mediated by specific transporter proteins. This compound, due to its phenylalanine backbone, is a prime candidate for interaction with amino acid transport systems.

The L-Type Amino Acid Transporter 1 (LAT1) is a major transporter for large neutral amino acids, including phenylalanine, across the blood-brain barrier and into cancer cells. Research on various phenylalanine analogs has shed light on the structural features that govern their interaction with LAT1. The presence of a fluorine atom at the ortho-position of the phenyl ring, as in this compound, has been shown to enhance the affinity for LAT1. This increased affinity is a significant finding, suggesting that the compound could be effectively recognized and bound by the transporter.

However, it is also important to note that while ortho-fluoro substitution increases binding affinity, it may concurrently lead to a reduction in the transport velocity. This trade-off between affinity and transport rate is a critical consideration in the design of LAT1-targeting molecules.

Structural FeatureEffect on LAT1 Interaction
Phenylalanine BackbonePrimary recognition motif for LAT1
Ortho-Fluoro SubstitutionIncreases binding affinity
Ortho-Fluoro SubstitutionMay decrease transport velocity
N-Acetyl GroupMay influence binding and transport kinetics
Ethyl Ester GroupMay influence binding and transport kinetics

A comprehensive understanding of the interaction between this compound and LAT1 requires detailed kinetic studies. Key parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) would quantify the affinity of the compound for the transporter and the efficiency of its transport, respectively. Competitive inhibition studies using known LAT1 substrates would further elucidate the specificity of this interaction. While specific kinetic data for this compound is not yet available, the existing knowledge on similar fluorinated phenylalanine derivatives provides a strong basis for predicting its behavior as a LAT1 substrate.

Biotransformation and Metabolic Fate in Model Systems

The metabolic fate of this compound in biological systems is anticipated to involve enzymatic modifications. The primary biotransformation pathway is likely the hydrolysis of the ethyl ester bond by esterases present in various tissues and plasma, leading to the formation of N-acetyl-DL-(2-fluoro)phenylalanine. Subsequently, the N-acetyl group may be removed by acylases, yielding DL-(2-fluoro)phenylalanine.

Advanced Analytical Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like Ac-dl-phe(2-f)-oet. The calculated molecular weight for the compound's molecular formula, C13H16FNO3, is 253.27 g/mol . synquestlabs.com

Electron ionization (EI) or softer ionization techniques such as electrospray ionization (ESI) can be used. chimia.ch In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion to induce fragmentation. The resulting fragmentation pattern provides a fingerprint for the molecule, confirming its structure.

For N-acyl amino acid esters, fragmentation commonly occurs at specific bonds. unimelb.edu.au Key fragmentation reactions observed in similar compounds include: chimia.chunimelb.edu.aumdpi.comannualreviews.org

Loss of the ethyl ester group: Cleavage of the C-terminal ester can result in the loss of ethanol (B145695) (CH3CH2OH) or an ethoxy radical (•OCH2CH3).

Loss of the acetyl group: Fragmentation can involve the loss of ketene (B1206846) (CH2=C=O) from the N-terminal acetyl group. unimelb.edu.au

Amide bond cleavage: Scission of the peptide-like bond can produce b and y-type ions, which is a characteristic fragmentation pattern for peptides and their derivatives. mdpi.com

Side-chain fragmentation: The 2-fluorobenzyl side chain can also fragment, although this is often less favorable than the loss of terminal groups.

Table 1: Theoretical Properties and Expected Mass Fragments for this compound
PropertyValue
Molecular FormulaC13H16FNO3
Molecular Weight253.27 g/mol synquestlabs.com
Protonated Molecule [M+H]⁺254.12 m/z
Expected Key MS/MS Fragments (from [M+H]⁺)
Loss of Ethanol (-C2H5OH)208.08 m/z
Loss of Ketene (-C2H2O)212.10 m/z
Loss of Ethyl Group (-C2H5)225.09 m/z

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful hybrid technique essential for analyzing complex mixtures containing synthetic compounds like this compound. mdpi.com This method combines the separation capabilities of HPLC with the sensitive and specific detection provided by MS. mdpi.comnih.gov

In a typical LC-MS analysis, the sample is first injected into an HPLC system, often using a reversed-phase column (e.g., C18), which separates this compound from starting materials, byproducts, or other impurities. mdpi.comnih.gov The eluent from the column is then introduced directly into the ion source of the mass spectrometer. The MS detector provides mass information for each separated component, allowing for confident identification. mdpi.com

This technique is particularly valuable for:

Impurity Profiling: Identifying and quantifying minor impurities that may not be resolved or detected by other methods. nih.gov

Reaction Monitoring: Tracking the progress of the synthesis of this compound by monitoring the disappearance of reactants and the formation of the product in real-time.

Metabolic Studies: If used in biological systems, LC-MS can identify potential metabolites of the compound.

The use of high-resolution mass spectrometry (HR-MS) in conjunction with LC can provide highly accurate mass measurements, further aiding in the unambiguous identification of the compound and its related substances. sciex.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of non-volatile compounds like this compound. biorxiv.orgnih.gov Reversed-phase HPLC is the most common mode used for amino acid derivatives. core.ac.ukmdpi.com

For purity assessment, a sample of the compound is analyzed to detect any impurities. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity. acs.org Quantitative analysis involves creating a calibration curve from standards of known concentration and using it to determine the concentration of the compound in an unknown sample. nih.gov The presence of the fluorinated phenyl ring provides a chromophore, allowing for detection using a UV-Vis detector, typically at wavelengths around 254 nm or 214 nm. nih.gov

Table 2: Typical HPLC Parameters for Analysis of Phenylalanine Derivatives
ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) researchgate.netnih.gov
Mobile PhaseGradient of Acetonitrile and Water (often with an additive like TFA or formic acid) biorxiv.orgoup.com
Flow Rate0.5 - 1.0 mL/min researchgate.net
DetectionUV-Vis at 214 nm or 254 nm nih.gov
Internal StandardA structurally similar compound, such as N-acetyl-L-phenylalanine ethyl ester, can be used for precise quantification. nih.gov

Pre-column Derivatization for Enhanced Detection

While this compound possesses a native chromophore, pre-column derivatization may still be employed for specific analytical objectives. Derivatization is a process where the analyte is reacted with a labeling agent to form a new compound (a derivative) with improved detectability or chromatographic properties. actascientific.comactascientific.com

This technique is especially useful for:

Enhanced Sensitivity: Attaching a highly fluorescent tag, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC), can significantly lower the limits of detection and quantification. actascientific.comactascientific.com

Chiral Separation: Since this compound is a racemic (dl) mixture, separating the D and L enantiomers is often necessary. This can be achieved by reacting the racemate with a chiral derivatizing agent, such as Marfey's reagent (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov This reaction creates a pair of diastereomers, which can then be separated on a standard achiral HPLC column (like C18). nih.govacademicjournals.org

Table 3: Common Pre-column Derivatization Reagents for Amino Acids
ReagentAbbreviationPrimary UseReference
o-PhthalaldehydeOPAFluorescence enhancement for primary amines. actascientific.com
9-Fluorenylmethyl chloroformateFMOCFluorescence enhancement for primary and secondary amines. academicjournals.org
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Chiral separation (forms diastereomers). nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCChiral separation (forms diastereomers). nih.gov

Elemental Analysis and Combustion Analysis

Elemental analysis is a destructive method used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and in this case, fluorine) in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and purity.

For this compound (C13H16FNO3), the analysis provides fundamental confirmation of the compound's identity. The sample is combusted in a furnace, and the resulting gases (CO2, H2O, N2) are quantitatively measured. Fluorine content is typically determined by other specific methods after combustion and absorption. An exact match between the experimental and theoretical values is a strong indicator of a pure, correctly identified substance. oup.com

Table 4: Theoretical Elemental Composition of this compound (C13H16FNO3)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.01113156.14361.66%
Hydrogen (H)1.0081616.1286.37%
Fluorine (F)18.998118.9987.50%
Nitrogen (N)14.007114.0075.53%
Oxygen (O)15.999347.99718.95%
Total253.273100.00%

Emerging Research Avenues and Future Perspectives

Innovations in Fluorination Reagents and Reaction Methodologies

The synthesis of fluorinated organic compounds has seen substantial progress with the development of novel fluorination reagents and methodologies. For compounds like Ac-dl-phe(2-f)-oet, the precise and efficient introduction of fluorine at the 2-position of the phenyl ring is crucial. Emerging research focuses on methods that offer high regioselectivity and functional group tolerance, enabling late-stage fluorination and access to complex fluorinated molecules.

Innovations in fluorination chemistry include the development of milder, safer, and more selective electrophilic and nucleophilic fluorinating agents. Reagents such as Selectfluor™ and PhenoFluor™ have demonstrated utility in electrophilic aromatic substitution and late-stage functionalization of alcohols, respectively sigmaaldrich.comacs.org. Advancements in catalytic methods, including palladium-catalyzed reactions and radical fluorination, are also expanding the toolkit for C-F bond formation oup.com. These developments are critical for improving the synthetic accessibility of fluorinated amino acid derivatives like this compound, potentially leading to more cost-effective and scalable production routes. Future research could explore the application of these cutting-edge fluorination techniques to achieve more efficient and stereoselective synthesis of this compound and its enantiomers.

Table 8.1.1: Emerging Fluorination Reagents and Methodologies for Aromatic Systems

Reagent/MethodologyKey FeaturePotential Application to this compound SynthesisReferences
Selectfluor™Electrophilic fluorination of aromaticsDirect electrophilic aromatic substitution on phenylalanine precursors. sigmaaldrich.comworldscientific.com
PhenoFluor™Deoxyfluorination of phenolsPotential for late-stage fluorination of phenol-containing phenylalanine precursors. sigmaaldrich.comacs.org
Catalytic C-H FluorinationDirect functionalization of C-H bondsEnabling regioselective fluorination without pre-functionalization. oup.com
Radical FluorinationMild conditions, broad substrate scopeAccess to fluorinated derivatives via radical pathways. oup.com

Exploration of this compound as a Building Block in Supramolecular Chemistry

Fluorinated amino acids and peptides are gaining significant attention in materials science due to their ability to self-assemble into unique supramolecular structures nih.govresearchgate.netcolab.ws. The introduction of fluorine can profoundly influence molecular conformation, intermolecular interactions (such as hydrogen bonding and π-stacking), and aggregation behavior, leading to the formation of fibrils, gels, and other ordered assemblies.

This compound, with its fluorinated aromatic ring and esterified carboxyl group, presents an interesting scaffold for supramolecular chemistry. The fluorine atom at the ortho position can influence the electronic distribution of the phenyl ring and its interactions with other molecules or surfaces. Research into fluorinated amino acid derivatives has shown that fluorine can enhance the tendency for self-assembly into stable structures nih.govcolab.ws. Future research could explore how the specific placement of fluorine in this compound affects its self-assembly properties, potentially leading to the design of novel functional materials with tunable characteristics, such as hydrogels or peptide-based nanostructures.

Table 8.2.1: Influence of Fluorine on Supramolecular Assembly of Amino Acid Derivatives

Property InfluencedEffect of Fluorine Substitution (e.g., 2-F)Relevance to this compound
Molecular ConformationAlters dihedral angles and backbone flexibility.Can influence peptide folding and self-assembly pathways.
Intermolecular InteractionsModulates π-stacking, hydrogen bonding, and hydrophobic interactions.Fluorine can participate in specific fluorine-protein or fluorine-π interactions.
Aggregation BehaviorCan promote or stabilize fibril/gel formation.Potential for creating ordered supramolecular architectures.
Solubility & LipophilicityGenerally increases lipophilicity and can alter solubility profiles.Affects solubility in different media and interactions with biological membranes.

Development of Advanced Computational Models for Predicting Fluorine Effects

Predicting the precise impact of fluorine substitution on molecular properties, reactivity, and biological interactions remains a complex challenge. Advanced computational models, including quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are essential tools for understanding and rationalizing these effects acs.orgnih.govrsc.orgchinesechemsoc.org.

For this compound, computational approaches can elucidate how the ortho-fluorine substituent influences its electronic structure, conformational preferences, and potential binding interactions. Studies on fluorinated protein-ligand complexes highlight that fluorine can affect hydrogen bond networks, water structures in binding pockets, and π-interactions acs.orgnih.gov. Developing accurate computational models tailored for fluorinated amino acids can accelerate the design and discovery process. Future research could focus on building predictive models to forecast the behavior of this compound in various chemical and biological environments, aiding in the rational design of new molecules with desired properties.

Table 8.3.1: Computational Methods for Analyzing Fluorine Effects

Computational MethodPrimary ApplicationInformation Gained for this compoundReferences
DFT CalculationsElectronic structure, bond energies, reaction mechanismsPredicting electronic effects of the 2-F substituent on the phenyl ring, conformational analysis. acs.orgrsc.orgchinesechemsoc.org
Molecular DynamicsSimulating molecular behavior in solution/complexesUnderstanding solvation effects, protein-ligand interactions, and conformational dynamics. acs.orgnih.gov
QSAR ModelingPredicting biological activity based on structureCorrelating structural features (including fluorine position) with predicted activity or properties. acs.org
Machine LearningPattern recognition, predictive modelingDeveloping models to predict reactivity, binding affinity, or physical properties. nih.gov

Integration with High-Throughput Screening Platforms for Biological Activity Profiling

The integration of fluorinated building blocks like this compound with high-throughput screening (HTS) platforms offers a powerful strategy for accelerating the discovery of novel bioactive compounds and functional materials. HTS allows for the rapid evaluation of large libraries of molecules for specific biological activities or desired properties.

Fluorine-containing compounds are of significant interest in drug discovery due to fluorine's ability to modulate pharmacokinetics, enhance binding affinity, and improve metabolic stability researchgate.netresearchgate.net. Techniques such as ¹⁹F NMR-based screening (e.g., Fragment-Based Drug Discovery - FBDD) are particularly well-suited for fluorinated compounds, offering high sensitivity and the ability to screen mixtures of molecules mdpi.comresearchgate.netacs.org. For this compound, future research could involve its incorporation into diverse chemical libraries for screening against various biological targets, such as enzymes, receptors, or ion channels. Furthermore, its use in developing PET imaging agents, where fluorine-18 (B77423) is commonly employed, could be explored snmjournals.orgnih.gov. The systematic profiling of this compound's biological activities through HTS could uncover unexpected therapeutic potentials or applications in diagnostics.

Table 8.4.1: High-Throughput Screening Applications for Fluorinated Amino Acid Derivatives

Screening Platform/TechniqueTarget ApplicationPotential Use of this compoundReferences
¹⁹F NMR-based Screening (FBDD)Hit identification, fragment optimizationScreening libraries of fluorinated compounds for binding to protein targets. mdpi.comresearchgate.netacs.org
Combinatorial Chemistry & HTSDrug discovery, peptide library screeningSynthesizing and testing diverse peptide or small molecule libraries containing this compound. pnas.orgnih.gov
PET Imaging Agent DevelopmentMolecular imaging, diagnosticsInvestigating radiolabeled derivatives (e.g., with ¹⁸F) for tumor targeting or metabolic studies. snmjournals.orgnih.gov
Phenotypic ScreeningIdentifying compounds with specific cellular effectsEvaluating this compound in cell-based assays for various biological responses.N/A

Compound Name Table:

Full Chemical NameAbbreviation / Common Name
N-Acetyl-DL-2-fluorophenylalanine ethyl esterThis compound
N-Acetyl-DL-phenylalanineN-Acetyl-DL-phenylalanine
2-Fluorophenylalanine2-Fluorophenylalanine
N-Acetyl-L-phenylalanineN-Acetyl-L-phenylalanine
N-Acetyl-DL-(2-fluorophenyl)alanine methyl esterN-Acetyl-DL-(2-fluorophenyl)alanine methyl ester
N-Acetyl-2-fluoro-DL-phenylalanineN-Acetyl-2-fluoro-DL-phenylalanine

Q & A

Q. What are the validated synthetic pathways for Ac-dl-phe(2-f)-oet, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin by reviewing established protocols for synthesizing fluorinated phenylalanine derivatives. Key steps include:
  • Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium-based catalysts) to assess yield via HPLC or GC-MS .
  • Purity Assessment : Use column chromatography coupled with NMR (¹H/¹³C) to confirm structural integrity and quantify impurities. Cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation .
  • Reproducibility : Document all experimental conditions (e.g., inert atmosphere requirements) to align with FAIR data principles for reuse .

Q. How can researchers conduct a systematic literature review on this compound’s biochemical interactions?

  • Methodological Answer :
  • Database Selection : Prioritize PubMed, Cochrane Library, and ACS Publications for peer-reviewed studies. Avoid predatory journals by verifying ISSN and impact factors .
  • Search Strategy : Use Boolean operators (e.g., "this compound AND (kinase inhibition OR metabolic stability)") and filter by publication date (last 10 years) .
  • Critical Appraisal : Evaluate study designs (e.g., in vitro vs. in vivo models) and statistical power using tools like QUADAS-2 for bias assessment .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Stability Profiling : Perform accelerated degradation studies (e.g., pH 1–9, 37°C) monitored via UV-Vis spectroscopy for real-time decomposition tracking .
  • Structural Confirmation : Combine FT-IR for functional group analysis and X-ray crystallography for resolving stereochemical ambiguities .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish degradation products from artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?

  • Methodological Answer :
  • Source Evaluation : Cross-reference experimental conditions (e.g., substrate concentration, buffer composition) from conflicting studies. Prioritize data from labs using standardized assays (e.g., FRET-based kinase assays) .
  • Meta-Analysis : Apply random-effects models to aggregate IC₅₀ values, accounting for inter-lab variability. Report confidence intervals and heterogeneity indices (I²) .
  • Experimental Replication : Design a harmonized protocol using recombinant enzymes and ATP concentration gradients to minimize assay drift .

Q. What strategies are effective for studying this compound’s pharmacokinetics in multi-organ systems?

  • Methodological Answer :
  • In Silico Modeling : Use PBPK models (e.g., GastroPlus) to predict absorption/distribution, parameterized with logP, pKa, and plasma protein binding data .
  • In Vivo Validation : Employ LC-MS/MS for quantifying plasma/tissue concentrations in rodent models. Normalize data to body surface area for human extrapolation .
  • Metabolite Identification : Use high-resolution MS/MS with isotopic labeling to trace phase I/II metabolites and assess toxicity risks .

Q. How can researchers design experiments to probe this compound’s off-target effects without prior mechanistic hypotheses?

  • Methodological Answer :
  • Unbiased Screening : Utilize CRISPR-Cas9 genome-wide knockout libraries or affinity proteomics (e.g., thermal shift assays) to identify interacting proteins .
  • Pathway Enrichment : Apply STRING or KEGG pathway analysis to cluster hits by biological function. Validate top candidates via siRNA knockdown .
  • Dose-Response Curves : Test identified targets at varying concentrations (nM–μM) to establish potency and selectivity thresholds .

Q. What computational methods are robust for predicting this compound’s binding modes with non-canonical targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible side-chain sampling to account for induced-fit binding. Validate poses via MD simulations (≥100 ns) .
  • Free Energy Calculations : Apply MM-GBSA or FEP to estimate binding affinities. Cross-check with experimental ΔG values from ITC .
  • Consensus Scoring : Integrate results from multiple software (e.g., Schrödinger, MOE) to reduce false positives .

Data Management and Reporting

Q. How should researchers structure supplementary materials for studies involving this compound to ensure reproducibility?

  • Methodological Answer :
  • Raw Data : Deposit HPLC chromatograms, NMR spectra, and crystallographic files in repositories like Zenodo or Figshare with unique DOIs .
  • Metadata Standards : Adopt MIAME guidelines for omics data or MIAPE for proteomics. Include instrument calibration logs and software versions .
  • Code Sharing : Publish analysis scripts (e.g., Python/R) on GitHub with version control and dependency lists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-dl-phe(2-f)-oet
Reactant of Route 2
Reactant of Route 2
Ac-dl-phe(2-f)-oet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.